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Compound of Interest

Compound Name: Puberulic acid

Cat. No.: B1219883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Recent findings have identified puberulic acid, a contaminant found in health supplements, as

a potential cause of acute kidney injury (AKI). This guide provides a comparative analysis of

puberulic acid's nephrotoxic effects in animal models, juxtaposed with established nephrotoxic

agents. The information presented herein is supported by experimental data to aid researchers

in understanding its toxicological profile and in the development of reliable screening platforms.

Comparative Analysis of Nephrotoxicity
The nephrotoxic potential of puberulic acid has been evaluated in both in vivo and in vitro

models, demonstrating significant renal damage. When compared to well-characterized

nephrotoxicants such as cisplatin and gentamicin, puberulic acid exhibits a distinct profile of

tubular injury mediated by mitochondrial dysfunction and oxidative stress.

Quantitative Data Summary
The following tables summarize key quantitative data from studies assessing the nephrotoxicity

of puberulic acid and comparator compounds.

Table 1: In Vivo Nephrotoxicity Data in Rodent Models
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Compound
Animal
Model

Dosage
Key
Biomarkers

Histopathol
ogical
Findings

Source

Puberulic

Acid

Male

Crl:CD(SD)

rats

10 mg/kg/day

(28 days)

Increased

urinary

glucose and

serum

creatinine

Vacuolation,

necrosis, and

regeneration

of proximal

tubules.

Focal

interstitial

fibrosis

observed

after a 14-day

recovery

period in one

animal.

[1]

Puberulic

Acid

Female

Crl:CD(SD)

rats

3 mg/kg/day

(28 days)
-

Vacuolation,

necrosis, and

regeneration

of proximal

tubules.

[1]

Puberulic

Acid

Wild-type

mice
Not specified

Elevated 8-

hydroxy-2'-

deoxyguanosi

ne (8-OHdG)

and cleaved

caspase-3

Acute tubular

necrosis

(ATN),

mitochondrial

structural

abnormalities

.

[2][3]

Cisplatin Mice

20-25 mg/kg

(single dose,

i.p.)

-

Standard

model for

cisplatin-

induced AKI.

[4]

Gentamicin Not specified Not specified - Standard

model for

[4]
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gentamicin-

induced AKI.

Table 2: In Vitro Cytotoxicity Data

Compound Model Endpoint EC50 / IC50 Source

Puberulic Acid

3D-cultured

primary human

renal proximal

tubular epithelial

cells (3D-

RPTECs)

Intracellular ATP

reduction (7

days)

24.7 µM [5]

Puberulic Acid
OAT1-expressing

HEK293 cells

Furosemide

uptake inhibition
5.4 µM [5]

Cisplatin 3D-RPTECs

Intracellular ATP

reduction (7

days)

6.3 µM [6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies.

The following protocols are based on the methodologies described in the cited literature for

evaluating drug-induced nephrotoxicity.

In Vivo Rodent Model of Puberulic Acid-Induced
Nephrotoxicity

Animal Model: Crl:CD(SD) rats, with separate cohorts for males and females due to

observed sex-related differences in sensitivity.[1]

Dosing Regimen:

Males: 0, 1, 3, and 10 mg/kg/day administered orally for 28 days.[1]

Females: 0, 0.3, 1, and 3 mg/kg/day administered orally for 28 days.[1]
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Satellite groups for the control and high-dose cohorts are maintained for a 14-day

recovery period to assess the reversibility of effects.[1]

Endpoint Analysis:

Clinical Observations: Daily monitoring of general health and body weight.[1]

Biochemical Analysis: Collection of urine and blood samples for measurement of urinary

glucose and serum creatinine levels.[1]

Histopathology: At the end of the study or recovery period, kidneys are harvested, fixed,

and processed for hematoxylin and eosin (H&E) staining to evaluate for tubular

vacuolation, necrosis, regeneration, and interstitial fibrosis.[1]

In Vitro 3D Human Renal Proximal Tubule Spheroid
Assay

Cell Model: Three-dimensional cultured primary human renal proximal tubular epithelial cells

(3D-RPTECs) grown as spheroids.[5]

Treatment: Exposure to varying concentrations of puberulic acid (e.g., 0, 3, 10, 30, and 100

µM) for up to 7 days.[6] Dimethyl sulfoxide (DMSO) is typically used as the vehicle control.[6]

Endpoint Analysis:

Morphology: Observation of spheroid surface area and morphology using phase-contrast

microscopy.[6]

Mitochondrial Function: Staining with a fluorescent dye sensitive to mitochondrial

membrane potential and imaging via confocal microscopy.[5]

Cell Viability: Measurement of intracellular ATP levels using a commercially available 3D

cell viability assay.[5]

Transporter Inhibition: For specific transporter interactions, co-incubation with known

inhibitors (e.g., probenecid for OATs) can be performed to assess their effect on

cytotoxicity.[5]
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Mechanism of Puberulic Acid Nephrotoxicity
Studies indicate that puberulic acid induces nephrotoxicity primarily through mitochondrial

dysfunction and subsequent oxidative stress, leading to apoptosis of renal tubular cells.[2][3]

Signaling Pathway of Puberulic Acid-Induced
Nephrotoxicity

Puberulic Acid Mitochondria

Reduced COX-IV
Expression

Mitochondrial
Dysfunction Oxidative Stress

Increased 8-OHdG

Apoptosis Increased Cleaved
Caspase-3 Tubular Cell Death Acute Kidney Injury

(AKI)

Click to download full resolution via product page

Caption: Puberulic acid-induced nephrotoxicity signaling pathway.

Experimental Workflow for Nephrotoxicity Assessment
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Caption: General workflow for assessing drug-induced nephrotoxicity.

Conclusion
The available data strongly indicate that puberulic acid is a potent nephrotoxic agent.[1][2][5]

Its mechanism of action, centered on mitochondrial damage and oxidative stress, leads to

acute tubular necrosis.[2][3] Animal models, particularly rats, have demonstrated clear dose-
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dependent and sex-specific toxicity.[1] Furthermore, advanced in vitro models like 3D renal

spheroids and kidney organoids have proven to be valuable tools for elucidating its cytotoxic

effects on human renal cells and for mechanistic studies.[2][3][5] These models, when used in

conjunction with traditional animal studies, provide a robust platform for screening and

characterizing potential nephrotoxicants, ultimately contributing to a reduction in animal use in

toxicological research.[2] Researchers investigating drug-induced kidney injury should consider

the toxicological profile of puberulic acid as a relevant point of comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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